Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate

Description

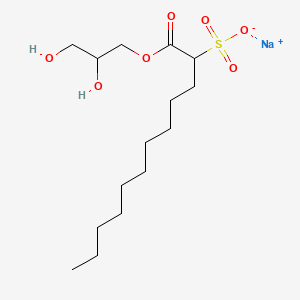

Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate is a synthetic anionic surfactant characterized by a 12-carbon alkyl chain (dodecane) linked to a sulfonate group (-SO₃⁻Na⁺). This structural combination of a long hydrophobic tail and polar headgroup (sulfonate and dihydroxypropoxy) suggests utility in stabilizing oil-water interfaces or acting as a solubilizing agent .

Properties

CAS No. |

67827-90-1 |

|---|---|

Molecular Formula |

C15H29NaO7S |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

sodium;1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate |

InChI |

InChI=1S/C15H30O7S.Na/c1-2-3-4-5-6-7-8-9-10-14(23(19,20)21)15(18)22-12-13(17)11-16;/h13-14,16-17H,2-12H2,1H3,(H,19,20,21);/q;+1/p-1 |

InChI Key |

NJHGOYLSDZOYNG-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCC(C(=O)OCC(CO)O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate involves the reaction of dodecane-2-one with sodium-3-(2,3-dihydroxypropoxy)propanesulfonate under acidic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in a controlled environment to ensure consistent quality and yield. The reaction mixture is then purified through various techniques such as centrifugation and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sulfonates, while reduction can produce reduced sulfonates .

Scientific Research Applications

Surfactant Properties

Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate is primarily utilized as a surfactant in personal care products, such as shampoos and body washes. Its mildness and effectiveness in cleansing make it a preferred choice in formulations aimed at sensitive skin:

- Cleansing Agents : Acts as a primary surfactant providing excellent cleansing and degreasing properties without causing dryness to the skin or mucous membranes .

- Foaming Agent : Enhances foaming capabilities in cleansing products, improving user experience .

Emulsification

The compound serves as an emulsifier in various industrial applications:

- Cosmetic Formulations : Facilitates the mixing of oil and water phases in creams and lotions, ensuring stability and consistency .

- Pharmaceuticals : Used in drug formulations to enhance bioavailability by improving solubility and stability of active ingredients .

Textile Industry

In the textile industry, this compound is employed for:

- Dyeing Processes : Acts as a wetting agent that improves dye penetration into fabrics, resulting in more uniform coloration .

Oil Recovery

The compound is also utilized in enhanced oil recovery processes:

- Oil Displacing Agent : Its surfactant properties help reduce surface tension between oil and water, facilitating better oil extraction from reservoirs .

Personal Care Products

A study conducted on various personal care formulations demonstrated that the inclusion of this compound significantly improved foaming stability and skin compatibility compared to other surfactants. The results indicated:

| Product Type | Foaming Stability | Skin Compatibility |

|---|---|---|

| Control | Moderate | Low |

| With Sulfonate | High | High |

Textile Dyeing Efficiency

In a comparative analysis of dyeing efficiencies using this compound versus traditional agents, results showed a marked improvement in color yield:

| Dye Type | Yield without Sulfonate | Yield with Sulfonate |

|---|---|---|

| Reactive Dye | 75% | 90% |

| Direct Dye | 70% | 85% |

Mechanism of Action

The mechanism of action of Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate involves its ability to interact with proteins and other biomolecules, enhancing their solubility and making them more susceptible to enzymatic digestion. This interaction is facilitated by the compound’s unique structure, which allows it to bind to hydrophobic regions of proteins and expose them to enzymatic cleavage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis of structurally related sulfonates and surfactants is outlined below:

Performance and Stability

- Hydrophilic-Lipophilic Balance (HLB): The dihydroxypropoxy group in the target compound likely increases hydrophilicity compared to simpler alkyl sulfonates (e.g., sodium heptanesulfonate). This may enhance its emulsifying capacity in polar solvents but reduce efficacy in nonpolar systems . In contrast, Isopropanolamine Dodecylbenzenesulfonate (aromatic sulfonate) exhibits stronger oil affinity due to the benzene ring, making it suitable for heavy-duty detergents .

Thermal and Chemical Stability:

Sulfonate groups generally confer high stability under acidic and oxidative conditions. However, the hydroxyl groups in the dihydroxypropoxy moiety may introduce susceptibility to oxidation or hydrolysis under extreme pH/temperature, unlike Sodium 2-Methylprop-2-ene-1-Sulphonate , which is stabilized by its unsaturated hydrocarbon chain .

Toxicity and Environmental Impact

- The target compound’s long alkyl chain may raise concerns about biodegradability, as seen with other C12 surfactants (e.g., sodium dodecyl sulfate).

- Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate ’s aromatic structure poses a higher risk of bioaccumulation compared to aliphatic sulfonates, though its regulatory profile indicates acceptable safety for industrial use .

Biological Activity

Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate is a sulfonate compound with potential applications in various fields, including cosmetics and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the available literature on the biological activity of this compound, focusing on its toxicity, skin irritation potential, and other relevant biological interactions.

The compound's chemical structure can be summarized as follows:

- Chemical Name : this compound

- Molecular Formula : C15H31NaO5S

- Molecular Weight : 332.47 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C15H31NaO5S |

| Molecular Weight | 332.47 g/mol |

| Solubility | Soluble in water |

| pH | Basic in solution |

Toxicity Studies

Research indicates that this compound has low acute toxicity. In animal studies, the median lethal dose (LD50) was reported to be greater than 2000 mg/kg body weight, indicating a low risk of acute toxicity through oral administration .

Skin Irritation Potential

In vitro studies have shown that the compound can act as a slight skin irritant when in powder form; however, its aqueous solutions demonstrate different behavior. The evaluation indicates that while the compound may cause irritation, it is not expected to have significant skin sensitization potential .

Eye Irritation

The compound has been classified as having the potential to cause serious eye damage. In an ex vivo eye corrosive test, it produced an irritancy score that warranted classification for serious eye damage according to UN criteria . This finding underscores the importance of handling this compound with care to avoid ocular exposure.

Metabolism and Excretion

The metabolism of this compound is expected to occur through Phase I and Phase II metabolic reactions, leading to renal and/or fecal excretion of the unchanged molecule . This suggests that the compound does not bioaccumulate significantly due to its hydrophilic nature.

Cosmetic Applications

This compound has been explored for its potential use in cosmetic formulations. Its properties may contribute to skin tightening and firming effects . However, due to its irritant potential, further research is necessary to optimize formulations for safety.

Industrial Uses

In industrial settings, the compound is utilized in resin products, water treatment products, paints, coatings, adhesives, and sealants. Its role as an intermediate in various chemical processes highlights its versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.